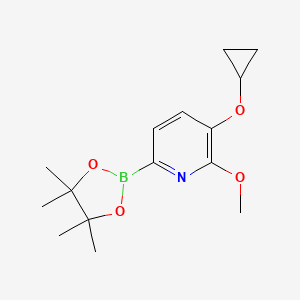
N-cyclopropyl-3-methylpyrazine-2-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopropyl-3-methylpyrazine-2-sulfonamide: is an organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-3-methylpyrazine-2-sulfonamide typically involves the following steps:
Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through the condensation of appropriate diamines with diketones or through cyclization reactions involving nitriles and amines.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions, often using reagents such as diazomethane or cyclopropylcarbene.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the pyrazine derivative with sulfonyl chlorides in the presence of a base, such as triethylamine, to form the sulfonamide linkage.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-cyclopropyl-3-methylpyrazine-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the sulfonamide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted pyrazine derivatives.
Applications De Recherche Scientifique
N-cyclopropyl-3-methylpyrazine-2-sulfonamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential antimicrobial and anticancer properties. Its unique structure allows it to interact with biological targets in a specific manner, making it a candidate for drug development.
Biological Studies: Researchers investigate its effects on various biological pathways and its potential as a biochemical probe.
Industrial Applications: The compound’s stability and reactivity make it useful in the synthesis of other complex organic molecules, which can be applied in material science and chemical engineering.
Mécanisme D'action
The mechanism of action of N-cyclopropyl-3-methylpyrazine-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or block receptor binding. The cyclopropyl and methyl groups contribute to the compound’s binding affinity and specificity, enhancing its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-cyclopropyl-3-methylpyrazine-2-carboxamide: Similar structure but with a carboxamide group instead of a sulfonamide group.
N-cyclopropyl-3-methylpyrazine-2-thiol: Contains a thiol group instead of a sulfonamide group.
N-cyclopropyl-3-methylpyrazine-2-amine: Features an amine group instead of a sulfonamide group.
Uniqueness
N-cyclopropyl-3-methylpyrazine-2-sulfonamide is unique due to its sulfonamide group, which imparts distinct chemical and biological properties. The presence of the cyclopropyl group enhances its stability and reactivity, making it a valuable compound for various applications in medicinal and industrial chemistry.
Propriétés
Formule moléculaire |
C8H11N3O2S |
|---|---|
Poids moléculaire |
213.26 g/mol |
Nom IUPAC |
N-cyclopropyl-3-methylpyrazine-2-sulfonamide |
InChI |
InChI=1S/C8H11N3O2S/c1-6-8(10-5-4-9-6)14(12,13)11-7-2-3-7/h4-5,7,11H,2-3H2,1H3 |
Clé InChI |
VIRBUEIGGVHXRJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC=CN=C1S(=O)(=O)NC2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methoxy-5-[5-(3,4,5-trimethoxyphenyl)-4-isoxazolyl]aniline](/img/structure/B13978804.png)
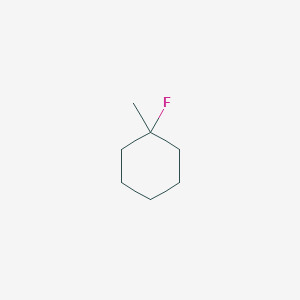
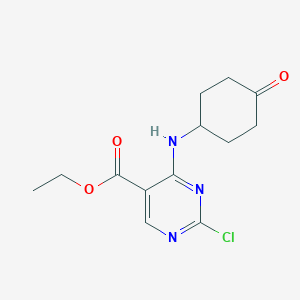
![6-Bromothieno[3,2-D]pyrimidin-2-amine](/img/structure/B13978816.png)

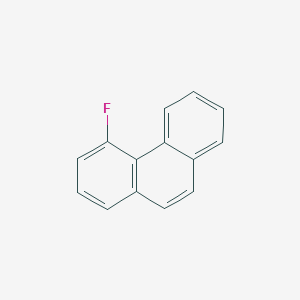
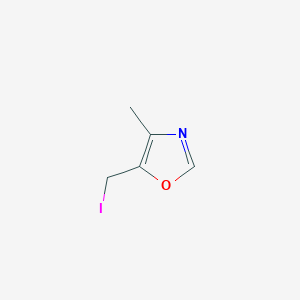
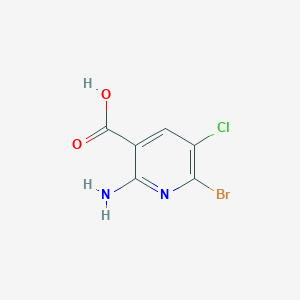
![5,5-dimethyl-6H-thiopyrano[2,3-b]furan-4-one](/img/structure/B13978855.png)
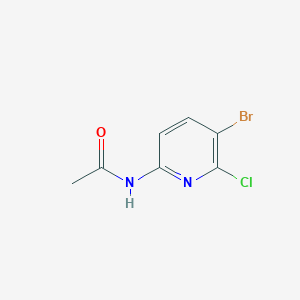
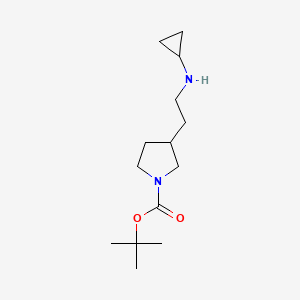
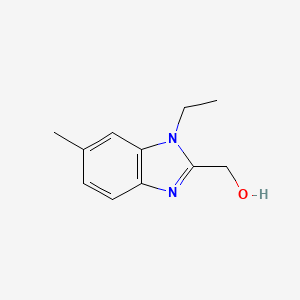
![5-[8-(3,4-Dimethoxyanilino)imidazo[1,2-a]pyrazin-6-yl]-2-methylbenzamide](/img/structure/B13978880.png)
